2-Methoxyestradiol-13C6
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Overview
Description
2-Methoxyestradiol-13C6 is a stable isotope-labeled compound of 2-Methoxyestradiol. 2-Methoxyestradiol is an endogenous metabolite of 17β-estradiol, known for its potent antineoplastic activity. It acts as an apoptosis inducer and an angiogenesis inhibitor, making it a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyestradiol-13C6 involves the incorporation of carbon-13 isotopes into the 2-Methoxyestradiol molecule. This process typically includes the methylation of 2-hydroxyestradiol using carbon-13 labeled methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyestradiol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, 2-hydroxyestradiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, 2-hydroxyestradiol from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
2-Methoxyestradiol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of 2-Methoxyestradiol.
Biology: Employed in studies investigating the biological effects of 2-Methoxyestradiol on cell proliferation, apoptosis, and angiogenesis.
Medicine: Utilized in cancer research to study its antineoplastic properties and potential therapeutic applications.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
2-Methoxyestradiol-13C6 exerts its effects through several mechanisms:
Microtubule Disruption: It destabilizes microtubules, leading to cell cycle arrest and apoptosis.
Inhibition of Angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of Apoptosis: It induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestradiol: The non-labeled version of the compound, with similar biological activities.
17β-Estradiol: The parent compound, which is a natural estrogen with different biological effects.
2-Hydroxyestradiol: A metabolite of 17β-estradiol, which can be methylated to form 2-Methoxyestradiol .
Uniqueness
2-Methoxyestradiol-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research .
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-methoxy-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChI Key |
CQOQDQWUFQDJMK-LXIPPBEMSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C@@H]4O)[13CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
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